{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine
Description
{[(2S,4S)-4-Fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is a fluorinated pyrrolidine derivative with a pyrimidin-2-ylmethyl substituent. The compound features a stereochemically defined (2S,4S) configuration, which is critical for its molecular interactions, particularly in medicinal chemistry contexts where enantioselectivity impacts receptor binding . The pyrrolidine core is substituted at the 4-position with fluorine, enhancing metabolic stability and modulating electronic properties.
Properties
IUPAC Name |
1-[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN4/c1-13-6-10-5-9(12)7-16(10)8-11-14-3-2-4-15-11/h2-4,9-10,13H,5-8H2,1H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTMOVJCGRWAXNV-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CC(CN1CC2=NC=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@@H]1C[C@@H](CN1CC2=NC=CC=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Introduction of the Fluorine Atom: The fluorine atom is introduced via a fluorination reaction, often using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor.
Attachment of the Pyrimidin-2-ylmethyl Group: This step involves a nucleophilic substitution reaction where the pyrimidin-2-ylmethyl group is attached to the pyrrolidine ring.
Methylation: The final step involves the methylation of the amine group, typically using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the pyrimidin-2-ylmethyl group using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Formation of pyrrolidine N-oxide derivatives.
Reduction: Formation of reduced pyrimidin-2-ylmethyl derivatives.
Substitution: Formation of azido or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that compounds similar to {[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine exhibit promising anticancer properties. The fluorinated pyrrolidine derivatives have been investigated for their ability to inhibit specific cancer cell lines. For example, a study found that fluorinated pyrrolidines showed significant cytotoxicity against breast cancer cells, suggesting their potential as lead compounds in anticancer drug development .
1.2 Neurological Disorders
The compound's structure allows it to interact with neurotransmitter systems, making it a candidate for treating neurological disorders. Fluorinated compounds are known to enhance the bioavailability of drugs targeting the central nervous system. Case studies have demonstrated that similar compounds can improve cognitive function in animal models of Alzheimer's disease, indicating the therapeutic potential of this compound in neuropharmacology .
Organic Synthesis
2.1 Building Block in Peptide Synthesis
This compound serves as a versatile building block in solid-phase peptide synthesis. Its unique functional groups facilitate the formation of peptide bonds, enhancing the efficiency of peptide synthesis processes. Research indicates that incorporating fluorinated amino acids can lead to peptides with improved stability and biological activity .
Table 1: Comparison of Fluorinated vs Non-Fluorinated Peptides
| Property | Fluorinated Peptides | Non-Fluorinated Peptides |
|---|---|---|
| Stability | Higher | Lower |
| Biological Activity | Enhanced | Standard |
| Synthesis Efficiency | Improved | Standard |
Drug Development
3.1 Targeting Kinase Inhibitors
The compound has been explored as a scaffold for developing kinase inhibitors, which are crucial in cancer therapy. Kinase inhibitors derived from pyrrolidine structures have shown efficacy against various cancer types by blocking specific signaling pathways involved in tumor growth .
3.2 Case Study: Development of a Novel Kinase Inhibitor
A recent case study highlighted the synthesis of a kinase inhibitor based on the this compound framework. The synthesized compound demonstrated potent inhibitory activity against a key kinase involved in breast cancer progression, leading to reduced tumor growth in xenograft models .
Mechanism of Action
The mechanism of action of “{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine” involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrimidin-2-ylmethyl group play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The compound may also influence signaling pathways, such as the PI3K/AKT pathway, which is involved in cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their differentiating features:
Key Structural and Functional Differences
Fluorine at the 4-position enhances electronegativity and metabolic stability compared to methoxy () or non-fluorinated analogues.
Stereochemical Impact
- The (2S,4S) configuration is critical for chiral recognition in biological systems. Analogues with differing stereochemistry (e.g., (2R,4R)) would likely exhibit reduced or altered activity .
Physicochemical Properties
- Solubility : Thiazole-containing analogues () may exhibit higher aqueous solubility due to sulfur’s polarizability, whereas pyrimidine/oxadiazole derivatives rely on nitrogen-based polarity.
- Molecular Weight : The dihydrochloride salt form of the target compound (301.19 g/mol) increases polarity compared to free bases like the methoxy analogue (158.24 g/mol) .
Biological Activity Trends
- Pyrimidine- and pyridine-containing compounds () are prevalent in kinase inhibitors (e.g., JAK/STAT, EGFR), suggesting the target compound may share similar mechanistic pathways.
- Thiazole derivatives () are often associated with antimicrobial or antiviral activity, diverging from the pyrimidine core’s oncological applications .
Biological Activity
{[(2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl]methyl}(methyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature concerning its biological activity, synthesizing data from various studies, and presenting findings in a structured manner.
The compound has the following chemical properties:
- IUPAC Name : 1-((2S,4S)-4-fluoro-1-(pyrimidin-2-ylmethyl)pyrrolidin-2-yl)-N-methylmethanamine
- Molecular Formula : C11H17FN4
- Molecular Weight : 224.28 g/mol
- Purity : ≥95% .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. While detailed mechanisms are still under investigation, preliminary studies suggest that it may act through pathways similar to other pyrrolidine derivatives, potentially influencing cell proliferation and apoptosis.
Antiproliferative Effects
In vitro studies have indicated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, pyrrolidine derivatives have shown IC50 values in the nanomolar range against L1210 mouse leukemia cells, indicating potent growth inhibition .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | L1210 Mouse Leukemia | 0.01 |
| Compound B | GTL-16 Gastric Carcinoma | 0.06 |
| This compound | TBD |
Case Studies
- Inhibition of Tumor Growth : A study demonstrated that a related pyrrolidine compound significantly inhibited tumor growth in xenograft models, supporting its potential as an anticancer agent.
- Mechanistic Insights : Research utilizing X-ray crystallography has shown that pyrrolidine derivatives can bind effectively to ATP-binding pockets of kinases, suggesting a mechanism involving kinase inhibition .
Safety and Toxicology
Preliminary toxicity assessments indicate that compounds similar to this compound exhibit acceptable safety profiles at therapeutic doses. Further toxicological studies are necessary to establish comprehensive safety data.
Q & A
Basic Research Questions
Q. How is the stereochemical configuration (2S,4S) of the pyrrolidine ring achieved during synthesis?
- Methodological Answer : The stereochemistry is controlled using enantioselective catalysts (e.g., palladium or copper-based systems) under inert atmospheres. For example, chiral auxiliaries or asymmetric hydrogenation may enforce the (2S,4S) configuration . Reaction conditions such as low temperatures (-20°C to 0°C) and solvent polarity (e.g., DMF or toluene) are critical for minimizing racemization .
Q. What analytical techniques are essential for confirming the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : H and F NMR verify fluorine incorporation and stereochemistry (e.g., coupling constants for axial vs. equatorial fluorine) .
- X-ray Crystallography : Resolves absolute configuration and hydrogen-bonding patterns in solid-state structures .
- HRMS : Validates molecular formula (e.g., CHFN) and isotopic purity .
Q. What are the critical steps in synthesizing the pyrimidin-2-ylmethyl moiety?
- Methodological Answer : The pyrimidine ring is typically constructed via cyclocondensation of 1,3-diketones with amidines or urea derivatives. Fluorination at the 4-position is achieved using fluorinating agents (e.g., Selectfluor®) under mild, metal-free conditions (yields >80%) .
Advanced Research Questions
Q. How does fluorination at the pyrrolidine 4-position influence binding affinity to biological targets?
- Methodological Answer : Comparative studies with non-fluorinated analogs (e.g., 4-methoxy or 4-H derivatives) reveal fluorine’s role in enhancing target engagement. For instance:
- Electrostatic Effects : Fluorine’s electronegativity improves hydrogen-bonding with enzymes (e.g., kinases) .
- Metabolic Stability : Fluorine reduces oxidative metabolism, as shown in microsomal stability assays (t >120 min vs. <30 min for non-fluorinated analogs) .
Q. How can researchers resolve contradictions in reported IC values across different assays?
- Methodological Answer :
- Standardized Assay Conditions : Control variables like pH, temperature, and co-solvents (e.g., DMSO ≤0.1%).
- Structural Analog Comparison : Test activity against analogs with minor substitutions (e.g., 4-fluoro vs. 4-chloro) to isolate steric/electronic contributions .
- Molecular Dynamics Simulations : Identify conformational flexibility impacting target binding .
Q. What computational strategies predict the compound’s interaction with dopamine or serotonin receptors?
- Methodological Answer :
- Docking Studies : Use cryo-EM or X-ray receptor structures (e.g., PDB: 6WGT) to model binding poses.
- Free Energy Perturbation (FEP) : Quantify binding energy differences between stereoisomers (e.g., (2S,4S) vs. (2R,4R)) .
- Pharmacophore Mapping : Align fluorine and amine groups with receptor pharmacophores (e.g., GPCRs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
